molecular formula C21H18FN5O5S B14119185 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B14119185
M. Wt: 471.5 g/mol
InChI Key: UDCAELMTQJCJMG-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a synthetic small molecule characterized by a pyrimidinone core, a 2-fluorobenzamide group, and a benzodioxolylmethyl-thioethyl substituent. The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrimidinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group, often associated with nucleic acid mimicry and enzyme inhibition .
  • 2-Fluorobenzamide: The fluorine atom at the ortho position enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C21H18FN5O5S/c22-13-4-2-1-3-12(13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-5-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

UDCAELMTQJCJMG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to synthesize the benzo[d][1,3]dioxole moiety separately, followed by its incorporation into the final compound through a series of condensation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include the inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression .

Comparison with Similar Compounds

The structural and functional attributes of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are compared below with analogous compounds from the literature.

Structural Analogues

Table 1: Structural Comparison of Heterocyclic Amide Derivatives

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Pyrimidinone 2-fluorobenzamide, benzodioxolylmethyl-thioethyl Likely EDCl/HOBt coupling Not available
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinone Benzamide, phenyl, exocyclic double bond EDCl/HOBt-mediated coupling Metabolic modulation (inferred)
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazole Chloro, pyridinamine Oxidative cyclization Antimicrobial
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...amide Triazine Dimethylaminobenzylidene, pyrrolidinylbutyroamide Multi-step condensation Not reported

Key Observations :

Core Heterocycle: The pyrimidinone ring in the target compound differs from thiazolidinone () and dithiazole () cores. Triazine-based analogs () exhibit planar geometry, which may favor intercalation or stacking interactions absent in the pyrimidinone scaffold.

Substituent Effects: The 2-fluorobenzamide group in the target compound likely improves metabolic stability over non-halogenated benzamides (e.g., phenyl benzamide in ) due to reduced cytochrome P450-mediated oxidation . The benzodioxolylmethyl group may mimic catechol-like structures, offering advantages in blood-brain barrier penetration compared to simpler alkyl chains in dithiazole derivatives .

Synthetic Methodology :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (EDCl/HOBt), a standard approach for amide bond formation, as seen in . This contrasts with the oxidative cyclization required for dithiazole derivatives () .

Functional and Pharmacokinetic Comparisons

Table 2: Functional and Physicochemical Properties

Property Target Compound Thiazolidinone Derivatives Dithiazole Derivatives
LogP (Predicted) ~3.2 (moderate) ~2.8 ~1.9 (polar)
Hydrogen Bond Acceptors 8 6 4
Bioavailability (Lipinski Score) 0 violations 0 violations 0 violations
Thermal Stability Not reported Stable up to 200°C Degrades at 150°C

Key Insights :

  • The target compound’s higher LogP (3.2 vs. 1.9–2.8) suggests superior membrane permeability compared to dithiazole analogs, aligning with its benzodioxole and fluorobenzamide substituents .

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Amino group : Contributing to its biological interactions.
  • Fluorobenzamide moiety : Enhancing lipophilicity and potentially improving bioavailability.
  • Dioxole and pyrimidine rings : Implicated in various biological activities.

Molecular Formula

C19H19FN4O4SC_{19}H_{19}FN_{4}O_{4}S

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects in cancer cell lines. The activity of this compound could be hypothesized to follow similar pathways due to structural similarities with known HDAC inhibitors .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, as evidenced by increased levels of cleaved caspase and PARP in treated cells .
  • Cell Cycle Arrest : Evidence suggests that such compounds can induce G2/M phase arrest, contributing to their antiproliferative effects.

Study 1: In Vitro Antiproliferative Assay

A study evaluated the antiproliferative activity of a structurally related compound on HepG2 liver cancer cells. The results showed an IC50 value of 1.30 μM, indicating potent growth inhibition. This suggests that N-(4-amino...) may exhibit similar or enhanced effects due to its unique structure .

CompoundIC50 (μM)Cell Line
N-(4-amino...)TBDTBD
Related Compound1.30HepG2

Study 2: β-cell Protection Against ER Stress

Another relevant study focused on the protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. Compounds with similar scaffolds demonstrated significant protective activity with an EC50 value as low as 0.1 μM. This highlights the potential for N-(4-amino...) to protect against cellular stressors that contribute to diabetes .

CompoundMax Activity (%)EC50 (μM)
Related Compound WO5m1000.1 ± 0.01
N-(4-amino...)TBDTBD

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